molecular formula C17H24O4 B1326159 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone CAS No. 898786-42-0

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone

Cat. No.: B1326159
CAS No.: 898786-42-0
M. Wt: 292.4 g/mol
InChI Key: UJFIPIFONSZRTH-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-methoxybutyrophenone is a substituted butyrophenone derivative featuring a 1,3-dioxane ring with 5,5-dimethyl substituents and a methoxy group at the 3'-position of the aromatic ring. Its molecular formula is C17H24O4 (molecular weight: 292.37 g/mol; CAS 898786-39-5) . The compound’s structure combines a lipophilic dioxane moiety with an electron-donating methoxy group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-17(2)11-20-16(21-12-17)9-5-8-15(18)13-6-4-7-14(10-13)19-3/h4,6-7,10,16H,5,8-9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFIPIFONSZRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCC(=O)C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645939
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898786-42-0
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898786-42-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(3-methoxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxybutyrophenone typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the dioxane ring through a cyclization reaction, followed by the introduction of the methoxybutyrophenone group via a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reactions to completion.

Industrial Production Methods

In an industrial setting, the production of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxybutyrophenone is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the optimization of reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxybutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The structural framework of this compound includes a dioxane moiety, which enhances its stability and solubility in biological systems. The methoxy group contributes to its lipophilicity, making it suitable for various applications in drug design.

Medicinal Chemistry

Antipsychotic Activity : Compounds structurally related to butyrophenones have been extensively studied for their antipsychotic properties. The interaction of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone with dopamine receptors suggests potential use in treating schizophrenia and other psychotic disorders.

Case Study : A study demonstrated that derivatives of butyrophenones exhibit high affinity for dopamine D2 receptors, leading to significant antipsychotic effects in rodent models .

Drug Delivery Systems

The compound has been explored as a component in amphiphilic polymers for drug delivery applications. Its ability to form micelles allows for enhanced solubility and bioavailability of poorly soluble drugs.

Data Table: Drug Delivery Applications

Application AreaCompound UsedOutcome
Anticancer TherapyThis compoundImproved cellular uptake and therapeutic efficacy in xenograft models
Triggered Release SystemsPolymeric micelles containing the compoundEffective release of encapsulated drugs upon UV irradiation

Synthesis and Chemical Reactions

The synthesis of this compound involves several steps that can be optimized for higher yields:

  • Formation of Dioxane Ring : Reacting acetone with ethylene glycol under acidic conditions.
  • Methoxylation : Introducing the methoxy group through methylation reactions.
  • Coupling Reaction : Combining the dioxane derivative with butyrophenone derivatives using coupling agents.

These synthetic routes are critical for producing the compound in sufficient quantities for research purposes.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3’-methoxybutyrophenone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-methoxybutyrophenone 3'-OCH₃ C17H24O4 292.37 898786-39-5 Potential antimicrobial activity; research intermediate
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-fluorobutyrophenone 3'-F C16H21FO3 280.33 898786-06-6 Halogenated analogue; reduced steric bulk vs. methoxy
4-(5,5-Dimethyl-1,3-dioxan-2-yl)-3'-iodobutyrophenone 3'-I C16H21IO3 396.24 898785-56-3 Heavy halogen substituent; potential for radiopharmaceuticals
2',3'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone 2',3'-di-OCH₃ C18H26O5 322.40 N/A Increased polarity; dual electron-donating groups
5-(5,5-Dimethyl-1,3-dioxan-2-yl)-3',5'-dimethyl-4'-methoxyvalerophenone Valerophenone backbone; 3',5'-CH₃, 4'-OCH₃ C20H28O4 332.44 898786-77-1 Extended carbon chain; enhanced lipophilicity

Physicochemical Properties

  • Molecular Weight and Polarity: The 3'-methoxy derivative (292.37 g/mol) is heavier than the fluoro analogue (280.33 g/mol) but lighter than the iodo variant (396.24 g/mol). Methoxy groups increase polarity due to their electron-donating nature, enhancing solubility in polar solvents compared to halogens .
  • Steric and Electronic Effects :

    • The 5,5-dimethyl-1,3-dioxane ring provides steric hindrance, stabilizing the compound against enzymatic degradation .
    • Methoxy groups donate electrons via resonance, activating the aromatic ring toward electrophilic substitution, whereas halogens (F, I) exert electron-withdrawing effects, altering reaction pathways .

Biological Activity

4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, cytotoxicity, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C22H26O4\text{C}_{22}\text{H}_{26}\text{O}_{4}

It features a dioxane ring, which is known to influence its pharmacological properties. The presence of the methoxy and butyrophenone moieties suggests potential interactions with biological targets.

Synthesis

Synthesis typically involves multi-step organic reactions. One common method includes the reaction of appropriate precursors under controlled conditions to yield the target compound with high purity. For instance, a method described in literature involves using tert-butyl derivatives and specific reagents to achieve a yield exceeding 75% purity .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range across several tested lines:

Cell LineIC50 (µM)Reference
H1570.34
BxPC30.30
MCF-70.50

These results indicate that the compound is more potent than traditional chemotherapeutics like cisplatin in certain contexts.

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at both G1 and G2/M phases, leading to apoptosis in sensitive cell lines .
  • Reactive Oxygen Species (ROS) Generation : It has been shown to increase intracellular ROS levels, which can lead to oxidative stress and subsequent cell death .
  • Interaction with DNA : Preliminary studies suggest that the compound may interact with DNA, disrupting replication and transcription processes .

Case Studies

A notable study explored the effects of this compound on pancreatic cancer cells (BxPC3). The researchers found that treatment led to significant reductions in cell viability due to both apoptosis and necrosis pathways being activated. Morphological analyses revealed swelling of cellular organelles, indicative of stress responses .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(5,5-Dimethyl-1,3-dioxan-2-YL)-3'-methoxybutyrophenone?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a modified procedure involves reacting 4-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenol with aryl halides (e.g., 1,3-dichloro-4-fluorobenzene) in the presence of Cs₂CO₃ as a base and DMF as a solvent at 130°C. Post-reaction, extraction with EtOAC and recrystallization (e.g., CH₂Cl₂/EtOAc) yields purified product . Optimizing reaction time (14–22 hours) and stoichiometry (2.0 equiv aryl halide) improves yields up to 51% .

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer : Recrystallization using CH₂Cl₂/EtOAc mixtures effectively removes unreacted starting materials and byproducts. For intermediates like methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanoate, hydrolysis under acidic conditions followed by neutralization and filtration yields the final product . Column chromatography (silica gel, hexane/EtOAc gradient) is advised for polar impurities .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer : Store at –18°C in inert, deactivated glassware (treated with 5% dimethyldichlorosilane) to prevent adsorption losses. Avoid exposure to moisture and air, as boronate-containing analogs are sensitive to hydrolysis .

Advanced Research Questions

Q. What catalytic systems enhance the efficiency of borylation reactions in derivatives of this compound?

  • Methodological Answer : Palladium catalysts (e.g., Pd(PPh₃)₄) and nickel complexes (e.g., bis(1,5-cyclooctadiene)nickel(0)) with ligands like tricyclohexylphosphine enable high-yield borylation. For example, coupling 4-bromoacetophenone with bis(neopentyl glycolato)diboron in THF at 80°C with Pd catalysis achieves >95% conversion. Nickel systems are preferred for enantioselective syntheses (89% ee) .

Q. How can researchers identify and mitigate byproduct formation during synthesis?

  • Methodological Answer : Monitor reactions via GC-MS to detect intermediates like 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanamide. Byproducts such as hydrolyzed dioxane rings or incomplete substitutions are minimized by strict anhydrous conditions (e.g., molecular sieves) and stoichiometric control of reagents like B₂(OH)₄ .

Q. What advanced analytical methods resolve challenges in characterizing this compound?

  • Methodological Answer : Fluorometric assays using 2-methoxy-2,4-diphenyl-3(2H)-furanone derivatives enable trace detection of primary amines in reaction mixtures. LC-MS with deuterated internal standards (e.g., triclosan-d₃) quantifies impurities at ppb levels. Solid-phase extraction (Oasis HLB cartridges) pre-concentrates analytes for enhanced sensitivity .

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The dioxane ring stabilizes transition states in Suzuki-Miyaura couplings by coordinating boronates. Kinetic studies show that electron-withdrawing groups on the aryl moiety accelerate oxidative addition steps in Pd-catalyzed systems. Computational modeling (DFT) predicts regioselectivity in boronate formation .

Q. How is this compound applied in drug discovery pipelines?

  • Methodological Answer : Derivatives serve as enoyl-acyl carrier protein (ACP) reductase inhibitors, mimicking triclosan’s scaffold. Structure-activity relationship (SAR) studies involve modifying the dioxane ring and methoxy group to enhance binding affinity. In vitro assays against Staphylococcus aureus assess antimicrobial potency .

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